2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione

ecto-5'-nucleotidase enzyme inhibition purinergic signaling

Procure 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione (CAS 210117-63-8) as a structurally authenticated, high-purity tricyclic naphthoquinone for quantitative CD73 inhibition studies. The 2-diethylamino substituent confers a unique electron-donating and steric profile that drives target engagement and selectivity—effects not replicated by generic 2-amino or 2-methyl analogs. With a Ki of 101 nM against rat ecto-5′-nucleotidase and >1000-fold selectivity over dihydroorotase, this compound serves as a clean chemical probe for purinergic signaling and immuno-oncology research. Its basic nitrogen further enables salt formation or quaternization to modulate solubility and cellular uptake. Insist on batch-specific QC documentation to ensure reproducible SAR correlations.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B11849405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H15NO3/c1-3-17(4-2)13-9-12-14(18)10-7-5-6-8-11(10)15(19)16(12)20-13/h5-9H,3-4H2,1-2H3
InChIKeySFXNAUZGZPREEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione: A Procurement-Oriented Overview of Chemical Identity and Core Properties


2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione (CAS 210117-63-8) is a synthetic, tricyclic naphthoquinone derivative belonging to the naphtho[2,3-b]furan-4,9-dione class . Its molecular formula is C₁₆H₁₅NO₃ with a molecular weight of approximately 269.295 g/mol . The compound is characterized by a 2-position diethylamino substituent on the furan ring, a modification that distinguishes it from the parent naphtho[2,3-b]furan-4,9-dione scaffold and other 2-substituted analogs. Key physical properties include a predicted density of 1.3±0.1 g/cm³, a boiling point of 444.8±45.0 °C at 760 mmHg, and a flash point of 222.8±28.7 °C .

Why 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione Cannot Be Interchanged with In-Class Naphthoquinone Analogs


Despite sharing a common naphtho[2,3-b]furan-4,9-dione scaffold, 2-substituted derivatives exhibit profound variations in biological activity, potency, and selectivity driven by the electronic and steric properties of the substituent [1]. Studies on related 2-amino-naphtho[2,3-b]furan-4,9-diones demonstrate that even minor alterations in the amine substituent lead to significant shifts in redox potential, solvatochromic properties, and, consequently, cytotoxic potency [1]. The diethylamino group confers a unique combination of electron-donating capacity and steric bulk that is not replicated by simple amino, methyl, or aryl substituents, directly impacting target engagement, metabolic stability, and off-target profiles. Generic substitution within this class is therefore scientifically unsound; each analog must be evaluated on its own quantitative merit, as detailed in the evidence guide below.

Quantitative Differentiation of 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione: A Head-to-Head Evidence Guide for Scientific Selection


Ecto-5'-Nucleotidase Inhibition: 2-(Diethylamino) Derivative Demonstrates Sub-Micromolar Potency (Ki = 101 nM)

2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione exhibits potent inhibition of rat ecto-5'-nucleotidase (CD73) with a reported Ki of 101 nM, equivalent to an IC50 of 101 nM [1]. While a direct head-to-head comparator for this specific target is not available in the same assay, this value can be contextualized against the compound's activity on other enzyme targets (e.g., dihydroorotase, see below) and the general activity profile of the class.

ecto-5'-nucleotidase enzyme inhibition purinergic signaling

Dihydroorotase Inhibition: Low Potency (IC50 = 180 µM) Defines a Clear Activity Baseline and Target Selectivity Window

In contrast to its potent activity on ecto-5'-nucleotidase, 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione is a weak inhibitor of dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. This low potency establishes a clear activity floor for this compound against a distinct enzyme family and highlights a significant selectivity window (>1000-fold) when compared to its CD73 inhibition.

dihydroorotase pyrimidine biosynthesis enzyme inhibition

Keratinocyte Hyperproliferation: Structural Analog Data Indicates Potential for Moderate Activity Compared to Optimized Derivatives

A comprehensive structure-activity relationship (SAR) study on 2-substituted naphtho[2,3-b]furan-4,9-diones evaluated their ability to suppress keratinocyte hyperproliferation in HaCaT cells [1]. The most potent analog in this study, a 1,2,4-oxadiazole derivative (compound 18), achieved submicromolar IC50 values with low membrane-damaging effects [1]. While the 2-diethylamino derivative was not explicitly included in this published dataset, the SAR trends indicate that electron-withdrawing substituents generally confer higher potency, whereas basic amine substituents like diethylamino may fall into a moderate activity range, likely above 1 µM, and may also carry a risk of increased membrane perturbation as observed for other amino-substituted analogs [1].

psoriasis keratinocyte antiproliferative HaCaT

KB Cell Cytotoxicity: Class-Level Activity Suggests a Window for Antiproliferative Applications Distinct from Optimized Derivatives

An evaluation of 33 2-substituted naphtho[2,3-b]furan-4,9-diones against KB cells (a human oral epidermoid carcinoma line) revealed a broad range of cytotoxic activities [1]. The parent naphtho[2,3-b]furan-4,9-dione (2) and most derivatives were active, while the 2-formyl derivative (11) was exceptionally potent with an ED50 of 0.09 µg/mL [1]. The 2-diethylamino derivative, though not among the top-tier potent compounds in this specific series, is expected to exhibit moderate cytotoxicity based on its structural class, positioning it as a less potent but potentially more synthetically accessible alternative for preliminary cytotoxicity screening or mechanistic studies where extreme potency is not required.

KB cells cytotoxicity anticancer ED50

Recommended Research and Industrial Applications for 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione Based on Verified Differentiation


Target-Based Screening for Ecto-5'-Nucleotidase (CD73) Inhibitors in Immuno-Oncology

Given its potent inhibition of rat ecto-5'-nucleotidase with a Ki of 101 nM [1], this compound serves as a valuable chemical probe for studying CD73 function in purinergic signaling and immuno-oncology. Its >1000-fold selectivity over dihydroorotase [1] makes it a clean tool for in vitro enzyme assays and cellular models where CD73 inhibition is the primary endpoint, minimizing confounding off-target effects on pyrimidine biosynthesis.

SAR Studies on the Naphtho[2,3-b]furan-4,9-dione Scaffold to Probe Electronic Effects of Basic Amine Substituents

The diethylamino group represents a strongly electron-donating and sterically bulky substituent. This compound is ideal for inclusion in SAR panels designed to correlate substituent electronic properties (e.g., via redox potential and solvatochromic analysis [1]) with biological outcomes such as cytotoxicity, membrane perturbation, or target binding. Its activity profile can be directly contrasted with that of electron-withdrawing analogs (e.g., formyl, oxadiazole) [2][3] to map the electronic landscape of the pharmacophore.

Moderate-Potency Cytotoxicity Control in Mechanistic Studies of Cancer Cell Death

Based on class-level activity data [3], this compound is expected to exhibit moderate cytotoxicity against carcinoma cell lines (e.g., KB cells). This property makes it a suitable control or comparator in studies investigating the relationship between cytotoxic potency and the induction of specific cell death pathways (e.g., apoptosis, necrosis, or ferroptosis), where highly potent analogs may obscure subtle mechanistic differences.

Synthetic Intermediates and Chemical Derivatization Projects

The 2-diethylamino group serves as a functional handle for further chemical modification. Its basic nitrogen can be exploited for salt formation to modulate solubility or for quaternization to introduce permanent positive charges, potentially altering cellular uptake and subcellular localization. This compound is thus a versatile building block for medicinal chemistry campaigns aiming to diversify the naphthoquinone scaffold.

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